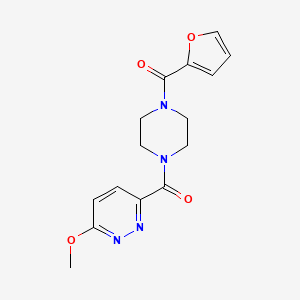
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.317. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Corrosion Inhibition in Acidic Medium
The compound, related to (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone, has been investigated for its potential as a corrosion inhibitor. Research indicates that certain organic inhibitors, including those structurally similar to the mentioned compound, show significant inhibition efficiency on the corrosion of mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective layer that decreases the corrosion rate. Specifically, studies involving (4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone and its derivatives have demonstrated corrosion inhibition efficiencies of up to 80%, suggesting that similar compounds could offer substantial protection against corrosion in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
Compounds related to (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which share a structural similarity with the discussed compound, have been tested against various bacterial and fungal strains. These studies have revealed that some derivatives exhibit moderate to good antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity
The structural complexity and versatility of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone make it a valuable scaffold for synthesizing novel bioactive compounds. Research efforts have been directed towards the synthesis of novel derivatives with potential pharmacological activities, such as TRPV4 antagonists for pain treatment. These studies involve detailed design, synthesis, and structure-activity relationship (SAR) analysis, demonstrating the compound's utility in medicinal chemistry and drug development processes (Tsuno et al., 2017).
Future Directions
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-methoxypyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-22-13-5-4-11(16-17-13)14(20)18-6-8-19(9-7-18)15(21)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUFUKHLKRLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

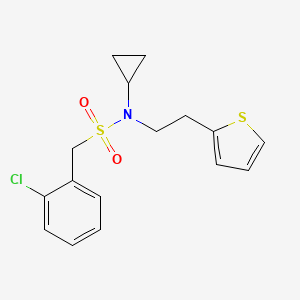
![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)

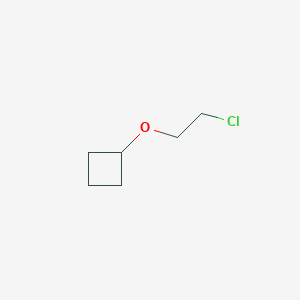
![1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2993171.png)
![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)
![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)
![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
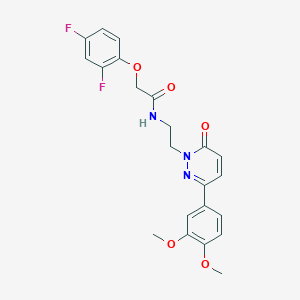
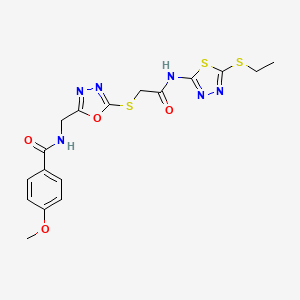
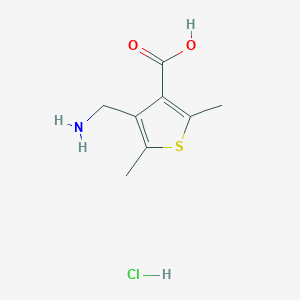
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)